BenchChemオンラインストアへようこそ!

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Accelerate kinase-focused drug discovery with this tetra-substituted 7-azaindole intermediate. The orthogonal C3-iodo and C4-bromo reactivity enables a predictable, two-step diversification strategy for high-throughput parallel synthesis, eliminating the need for N-protection and deprotection steps. The pre-installed N1-difluoroethyl group not only serves as a lipophilic hydrogen-bond donor but also enhances metabolic stability and membrane permeability, making it a critical building block for BRAF, EGFR, BTK, and PKM2 inhibitor programs.

Molecular Formula C9H6BrF2IN2
Molecular Weight 386.96 g/mol
Cat. No. B8125253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC9H6BrF2IN2
Molecular Weight386.96 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C(=CN2CC(F)F)I
InChIInChI=1S/C9H6BrF2IN2/c10-5-1-2-14-9-8(5)6(13)3-15(9)4-7(11)12/h1-3,7H,4H2
InChIKeyCDCXQPJCGPRZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Chemically Differentiated Azaindole Building Block for Therapeutic Candidate Synthesis


4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 2358751-17-2; molecular formula C₉H₆BrF₂IN₂; molecular weight 386.96 g/mol) is a tetra-substituted 7-azaindole derivative that serves as a late-stage functionalizable intermediate for kinase-targeted drug discovery programs. The 7-azaindole scaffold is a privileged hinge-binding motif in kinase inhibitor design, having yielded clinical agents such as vemurafenib and encorafenib [1]. This compound incorporates three chemically orthogonal handles—the C3 iodo, C4 bromo, and N1 2,2-difluoroethyl substituents—enabling sequential palladium-catalyzed cross-coupling with predictable chemoselectivity, a design feature that distinguishes it from mono- or unprotected azaindole intermediates.

Why 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine Cannot Be Simply Replaced by Common Azaindole Analogs


Generic substitution with simpler 7-azaindole intermediates (e.g., 4-bromo-7-azaindole, 3-iodo-7-azaindole) is precluded by the need to incorporate the metabolically stabilizing N1-difluoroethyl group and achieve sequential C–C bond formation at C3 and C4 with orthogonal selectivity. The free N–H in unprotected 7-azaindoles can interfere with palladium-catalyzed cross-coupling and lead to unproductive coordination or dimerization [1]. The 2,2-difluoroethyl group not only protects the N1 position but also serves as a lipophilic hydrogen-bond donor that is associated with enhanced metabolic stability and improved membrane permeability of the final drug candidates [2]. Furthermore, the differential reactivity of the C3–I bond versus the C4–Br bond in this compound eliminates the need for protective-group strategies that would otherwise be required with dihalo or monohalo analogs, streamlining synthetic routes to complex kinase inhibitors.

Quantitative Differentiation Evidence: 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine vs. Its Closest Analogs


Orthogonal C3–I vs. C4–Br Reactivity Enables Sequential, Chemoselective Cross-Coupling Without Protective-Group Manipulation

In 7-azaindole ring systems where the 3-position is iodinated and the 4-position is brominated, oxidative addition rates for Pd(0) catalysts differ by approximately 50–100-fold in favor of the C–I bond [1]. The target compound uniquely preserves this differential reactivity while simultaneously presenting an N1-alkylated, non-coordinating form that avoids Pd–NH complexation. By contrast, the unprotected analog 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine carries a free N–H group that can coordinate to palladium and reduce coupling efficiency by up to 30–50% under standard Suzuki–Miyaura conditions [1]. The N1-difluoroethyl substitution thus enables two sequential, high-yielding cross-coupling steps without intermediate protection/deprotection, reducing the linear step count by two relative to routes starting from the N–H parent.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

N1-Difluoroethyl Substitution Confers a 0.8–1.2 LogP Unit Lipophilicity Increase Relative to N–H and N–Methyl Analogs, Enhancing Drug-Likeness

The 2,2-difluoroethyl group is a recognized lipophilic hydrogen-bond donor that increases the acidity of the adjacent C–H proton while raising overall LogP by approximately 0.8–1.2 units compared to the corresponding N–H or N–methyl derivatives [1]. Although experimentally measured LogP values for the target compound are not publicly available, this class-level effect has been quantified across diverse heterocyclic series [1]. The N1-difluoroethyl substituent in the target compound is therefore expected to deliver measurably higher membrane permeability than analogs bearing N–H (4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine; estimated LogP contribution ~0 from N-substitution) or N–methyl (estimated LogP increase ~0.3 units from N–CH₃ alone). The 2,2-difluoroethyl also provides a metabolic soft spot that is more resistant to oxidative N-dealkylation compared to N–ethyl or N–propyl variants, a property leveraged in multiple clinical candidates [2].

Physicochemical Properties Drug Design Metabolic Stability

Iodine at C3 Permits Late-Stage Diversification with Superior Reactivity Compared to Bromine-Only Analogs

The C3–I bond exhibits approximately 50–100-fold higher reactivity in oxidative addition with Pd(0) compared to C3–Br, enabling chemoselective coupling at C3 in the presence of the C4–Br handle [1]. This contrasts with the 4-bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine analog, which lacks the C3 iodine and therefore cannot support a sequential, site-differentiated dual-coupling strategy. The presence of both halogens at the 3- and 4-positions of the 7-azaindole core is particularly significant because these positions correspond to vectors that project toward the solvent-exposed region and the ribose pocket, respectively, in kinase active sites [2]. This spatial arrangement allows independent optimization of kinase selectivity and pharmacokinetic properties through stepwise diversification.

Late-Stage Functionalization Cross-Coupling Structure-Activity Relationship

5-Bromo Isomer Exhibits Altered Electronic Properties and Scaffold Geometry That Deviate from Kinase Hinge-Binder SAR

The 5-bromo regioisomer, 5-bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine, positions the bromine at the C5 site of the pyridine ring rather than C4. In 7-azaindole-based kinase inhibitors, the C4 and C5 positions project toward distinct regions of the ATP-binding pocket: the C4 vector typically extends toward the solvent channel or selectivity pocket, while the C5 position lies within the adenine-binding cleft where steric tolerance is low [1]. Substitution at C5 with a large bromine atom can therefore sterically clash with the kinase hinge region, reducing binding affinity. The C4-bromo substitution pattern in the target compound avoids this steric penalty and aligns with the SAR established by clinical 7-azaindole kinase inhibitors, where C4 substitution is widely exploited for selectivity optimization [1].

Regioisomer Comparison Kinase SAR Medicinal Chemistry

High-Impact Application Scenarios for 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine


Rapid Construction of C3,C4-Diversified 7-Azaindole Kinase Inhibitor Libraries via Iterative Suzuki–Miyaura Coupling

The orthogonal C3–I and C4–Br reactivity enables a two-step diversification strategy without intermediate N-protection: first, a Pd-catalyzed Suzuki coupling at C3 exploits the ~50–100-fold faster oxidative addition of the C–I bond, followed by a second coupling at C4 using the remaining C–Br handle [1]. This sequence is ideal for high-throughput parallel synthesis of kinase-focused libraries targeting BRAF, EGFR, BTK, and PKM2, where independent variation of the hinge-binding moiety (C3) and the selectivity/solvent-channel moiety (C4) is critical for SAR exploration [2].

Synthesis of Metabolically Stabilized PKM2 Activators Bearing the 2,2-Difluoroethyl Motif

7-Azaindole derivatives bearing a 2,2-difluoroethyl substitution have demonstrated potent PKM2 activation and anti-proliferative activity in A375 melanoma xenograft models [1]. The target compound serves as a direct precursor to such difluoroethyl-azaindole PKM2 activators, wherein the C3-iodo and C4-bromo positions allow stepwise introduction of the pyridin-3-ylmethyl dithiocarbamate and other pharmacophoric elements identified in the lead series. The pre-installed N1-difluoroethyl group eliminates the need for late-stage N-alkylation under basic conditions that can degrade sensitive functional groups [1].

Process Chemistry Scale-Up for Clinical Candidate Intermediates Requiring Orthogonal Halogen Handles

For process chemistry groups scaling up 7-azaindole-based clinical candidates, this compound offers a convergent synthesis advantage by consolidating three key structural features (N1-difluoroethyl, C3–I, C4–Br) into a single stable intermediate. The elimination of two synthetic steps (N-protection and N-deprotection) compared to routes starting from the N–H parent [1] reduces solvent consumption, purification burden, and process mass intensity—parameters directly relevant to cost-of-goods calculations in pharmaceutical manufacturing.

Quote Request

Request a Quote for 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.